Hexaethylene glycol phosphoramidite

oligonucleotide synthesis solid-phase chemistry process impurity reduction

Hexaethylene glycol phosphoramidite (Spacer Phosphoramidite 18, CAS 125607-09-2) is a DMT-protected, cyanoethyl phosphoramidite building block for automated solid-phase oligonucleotide synthesis. It incorporates an 18-atom (12 carbon + 6 oxygen) polyethylene glycol chain, which constitutes the longest single-step hydrophilic spacer addition commercially available for DNA/RNA modification.

Molecular Formula C42H61N2O10P
Molecular Weight 784.9 g/mol
Cat. No. B607940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaethylene glycol phosphoramidite
SynonymsHexaethylene glycol phosphoramidite
Molecular FormulaC42H61N2O10P
Molecular Weight784.9 g/mol
Structural Identifiers
InChIInChI=1S/C42H61N2O10P/c1-35(2)44(36(3)4)55(53-22-10-21-43)54-34-32-51-30-28-49-26-24-47-23-25-48-27-29-50-31-33-52-42(37-11-8-7-9-12-37,38-13-17-40(45-5)18-14-38)39-15-19-41(46-6)20-16-39/h7-9,11-20,35-36H,10,22-34H2,1-6H3
InChIKeyZTCKUVQHKIMCLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hexaethylene Glycol Phosphoramidite: Procurement-Relevant Characteristics and Compound Class Position


Hexaethylene glycol phosphoramidite (Spacer Phosphoramidite 18, CAS 125607-09-2) is a DMT-protected, cyanoethyl phosphoramidite building block for automated solid-phase oligonucleotide synthesis . It incorporates an 18-atom (12 carbon + 6 oxygen) polyethylene glycol chain, which constitutes the longest single-step hydrophilic spacer addition commercially available for DNA/RNA modification . The compound's distinguishing structural features include its 18-atom length (approximately 22.5 Å extended conformation), non-ionic character, and full compatibility with standard phosphoramidite coupling and deprotection protocols [1].

18-atom non-ionic PEG spacer arm — reported longest single-step hydrophilic addition among commercial phosphoramidites
DMT-protected, cyanoethyl phosphoramidite fully compatible with standard automated coupling and deprotection
Non-ionic chain avoids charge-related interference in hybridization and enzyme recognition assays

Why Hexaethylene Glycol Phosphoramidite Cannot Be Simply Replaced by Other PEG or Alkyl Spacers


Substituting hexaethylene glycol phosphoramidite with shorter PEG analogs (e.g., TEG/Spacer 9), alkyl spacers (C3, C6, C12), or nucleotide-based tethers (dT10) fundamentally alters spacer length, hydrophilicity, and polymer compatibility—parameters directly controlling steric accessibility, hybridization efficiency, and enzymatic extension yields [1]. Critical differential evidence shows that a five-unit HEG spacer (90 atoms total) produces a 60-fold increase in solid-phase PCR extension efficiency compared to a 10-residue deoxythymidine spacer of comparable nucleotide length [2]. Furthermore, multiple HEG units on CPG solid supports reduce process-related impurities by 42% relative to the industry-standard long-chain alkylamine (LCAA) support [3]. These quantifiable performance gaps preclude simple in-class interchangeability.

Shorter PEG spacers (e.g., triethylene glycol / Spacer 9) reduce steric relief and may lower hybridization or polymerase extension efficiency.
Alkyl or nucleotide-based tethers (C3, C6, C12, dT10) alter surface hydrophilicity and enzyme access; extension yields can shift by orders of magnitude.
Amide-containing spacers exhibit lower duplex thermal stabilization than HEG; end-cap integrity under thermal stress may not transfer directly.

Hexaethylene Glycol Phosphoramidite: Quantified Differential Performance Evidence Versus Comparators


HEG Spacer Reduces Solid-Phase Synthesis Process Impurities by 42% Versus LCAA Support

Functionalization of a controlled pore glass (CPG) solid support with five consecutive hexaethylene glycol spacers produced a 42% reduction in process-related impurities contaminating the final oligonucleotide sequences, directly compared to the commercial long-chain alkylamine (LCAA) CPG support under identical synthesis conditions [1].

Impurity Reduction
Head-to-head
−42% impurities
Supports process impurity control
Five consecutive HEG spacers vs. LCAA CPG support
oligonucleotide synthesis solid-phase chemistry process impurity reduction CPG functionalization

Five-Unit HEG Spacer Increases SP-PCR Extension Efficiency 60-Fold Versus 10-Residue dT Spacer

In solid-phase PCR (SP-PCR) microwell assays, a five-unit hexaethylene glycol (HEG) spacer at the 5′ end of tethered oligonucleotides yielded significantly higher extension efficiency than the more commonly used 10-residue deoxythymidine (dT) spacer [1]. The optimal 5′ HEG spacer configuration produced a 60-fold increase in extension efficiency relative to a previously reported value for SP-PCR on a glass surface [1].

SP-PCR Efficiency
Head-to-head
60× higher extension
Enables direct fluorescent quantification
Five-unit HEG spacer vs. 10-residue dT spacer
solid-phase PCR SP-PCR diagnostics microarray enzyme accessibility

HEG Spacer Provides 18-Atom Single-Step Addition — Longest Hydrophilic Spacer Among Commercial Phosphoramidites

Hexaethylene glycol phosphoramidite (Spacer 18) delivers an 18-atom hydrophilic spacer arm in a single coupling step, representing the longest single-modification spacer commercially available for 5′ oligonucleotide modification . Comparators such as Spacer 9 (TEG, triethylene glycol) provide only 9 atoms per coupling, requiring twice as many synthetic steps to achieve equivalent spacing [1].

Spacer Length
Class-level
18 atoms per coupling
Reduces synthetic steps vs. shorter spacers
Spacer 9 provides 9 atoms; twice the couplings needed
spacer arm length hairpin loop steric relief FRET optimization probe design

HEG dsDNA End-Cap Demonstrates Superior Duplex Stabilization Versus Amide-Containing Spacers

Melting temperature (Tm) studies comparing spacer molecules designed as dsDNA end-caps revealed that spacers containing amide groups were consistently less stabilizing than the hexaethylene glycol spacer when assessed for their effect on short DNA duplex stability [1]. While aromatic spacers (terthiophene, naphthalene tetracarboxylic acid diimide) exhibited greater stabilization, HEG provided a baseline stability superior to aliphatic amide spacers [1].

Duplex Stabilization
Head-to-head
Higher vs. amide spacers
Supports thermal integrity of end-capped constructs
Qualitative ranking from end-cap Tm studies
DNA duplex stability end-capping Tm structural biology nanostructure

Hexaethylene Glycol Phosphoramidite: Evidence-Backed Application Scenarios for Procurement Decision-Making


Therapeutic Oligonucleotide Manufacturing Requiring Low Impurity Profiles

Based on the 42% impurity reduction achieved with five HEG spacers on CPG support versus LCAA support [1], this compound is indicated for solid-phase synthesis workflows where process-related impurity minimization is a critical quality attribute. Procurement for GMP oligonucleotide production should prioritize HEG-functionalized solid supports or HEG phosphoramidite incorporation strategies when final product purity specifications are stringent and downstream purification costs must be controlled.

Solid-Phase PCR Diagnostic Assay Development Requiring High Extension Efficiency

The 60-fold increase in SP-PCR extension efficiency achieved with a five-unit HEG spacer versus dT10 [2] makes this chemistry essential for diagnostic assay developers seeking direct fluorescence-based quantification of immobilized PCR products. Procurement decisions for SP-PCR primer synthesis should specify HEG spacers when dT spacers fail to produce detectable signal due to steric hindrance of polymerase access.

Hairpin Loop Probe and Molecular Beacon Design Requiring Precise Spatial Separation

The 18-atom length of HEG phosphoramidite provides the longest single-step hydrophilic spacer addition available , enabling optimal loop size for Scorpion primers, molecular beacons, and FRET probe architectures. Procurement for probe synthesis should select Spacer 18 when maximizing distance between functional domains (fluorophore-quencher pairs, primer-probe sections) is required in a single synthetic step, reducing both coupling cycles and reagent waste relative to multiple additions of shorter spacers [3].

DNA Nanostructure and End-Capped Duplex Construction Requiring Thermal Stability

HEG spacers outperform amide-containing alternatives in stabilizing short DNA duplexes when used as end-caps [4]. This evidence supports procurement of HEG phosphoramidite for constructing nuclease-resistant dsDNA nanostructures, end-capped therapeutic oligonucleotides, or any application where maintaining duplex integrity under thermal or enzymatic stress is paramount.

Application
Selection Property
Validation Focus
Oligonucleotide synthesis requiring low impurity levels
Spacer-dependent process impurity reduction
Impurity profiling relative to LCAA-based supports
Solid-phase PCR diagnostic assay development
HEG-mediated extension efficiency
Fluorescent signal yield vs. dT spacers
Hairpin loop probe and molecular beacon design
Single-step 18-atom spacer arm
Spatial separation between functional domains
DNA nanostructure and end-capped duplex construction
Duplex stabilization relative to amide spacers
Thermal stability under structural stress

Technical Documentation Hub

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